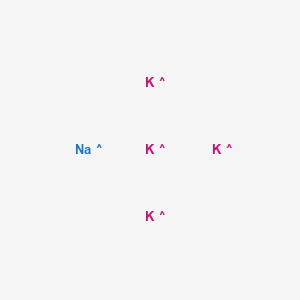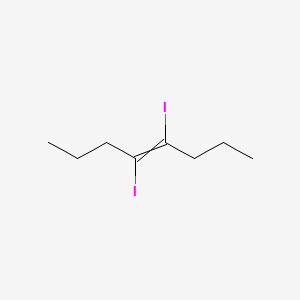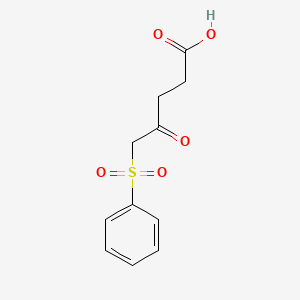![molecular formula C25H32F2 B14289549 1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene CAS No. 139395-95-2](/img/structure/B14289549.png)
1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two fluorine atoms and a heptylcyclohexyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the heptylcyclohexyl group and the difluorobenzene ring.
Reaction Conditions: The heptylcyclohexyl group is attached to the benzene ring through a series of reactions, including Friedel-Crafts alkylation and subsequent fluorination.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the heptylcyclohexyl group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by altering the activity of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Difluorobenzene: A simpler compound with only two fluorine atoms attached to the benzene ring.
4-(4-Heptylcyclohexyl)benzene: Lacks the fluorine atoms but has the heptylcyclohexyl group.
1,4-Difluoro-2-(4-heptylcyclohexyl)benzene: A positional isomer with different placement of the fluorine atoms.
Uniqueness
1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene is unique due to the combination of fluorine atoms and the heptylcyclohexyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
139395-95-2 |
|---|---|
Molekularformel |
C25H32F2 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
1,2-difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C25H32F2/c1-2-3-4-5-6-7-19-8-10-20(11-9-19)21-12-14-22(15-13-21)23-16-17-24(26)25(27)18-23/h12-20H,2-11H2,1H3 |
InChI-Schlüssel |
ZEYWVWKPIJUOLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine](/img/structure/B14289485.png)










![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
